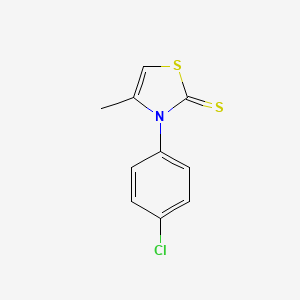
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using an acid catalyst to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,3-thiazole-2(3H)-thione: Lacks the methyl group, which may affect its reactivity and biological activity.
4-methyl-1,3-thiazole-2(3H)-thione: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
1,3-thiazole-2(3H)-thione: The simplest form, without any substituents, serving as a basic scaffold for further modifications.
Uniqueness
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2(3H)-thione is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with molecular targets and its overall stability .
Properties
CAS No. |
33682-68-7 |
|---|---|
Molecular Formula |
C10H8ClNS2 |
Molecular Weight |
241.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H8ClNS2/c1-7-6-14-10(13)12(7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
InChI Key |
LDTWIYPVOUYRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















